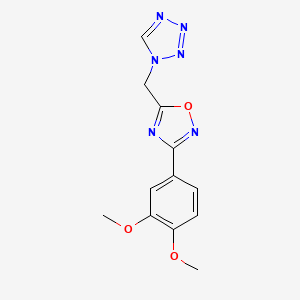![molecular formula C15H18N6O B7574011 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine, also known as EOMAQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. EOMAQ is a quinazoline derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of life sciences.
Wirkmechanismus
The mechanism of action of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine is not fully understood, but it is thought to act as a protein kinase inhibitor. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine may also inhibit other protein kinases, although further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In vivo studies have shown that 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine in lab experiments is its specificity for protein kinases, which allows researchers to study the role of these enzymes in cellular processes. 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine also has a relatively low toxicity profile, making it a safer alternative to other protein kinase inhibitors. However, one limitation of using 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine. One area of interest is the potential use of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine in these settings. Additionally, researchers may investigate the potential use of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine and to identify other protein kinases that it may inhibit.
Synthesemethoden
The synthesis of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine involves a multi-step process that starts with the reaction of 4-chloro-2-methylquinazoline with sodium azide to form 4-azido-2-methylquinazoline. This intermediate is then reacted with ethyl glyoxalate to form 2-ethyl-5-(4-azido-2-methylquinazolin-2-yl)oxazole. The final step involves the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst, resulting in the formation of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine.
Wissenschaftliche Forschungsanwendungen
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a valuable tool for researchers studying these areas. 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine has also been used in studies investigating the role of protein kinases in various cellular processes, including cell growth and differentiation.
Eigenschaften
IUPAC Name |
2-[[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-3-12-18-14(22-20-12)9-21(2)8-13-17-11-7-5-4-6-10(11)15(16)19-13/h4-7H,3,8-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVVQNDLGMCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(C)CC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)



![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)
![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)